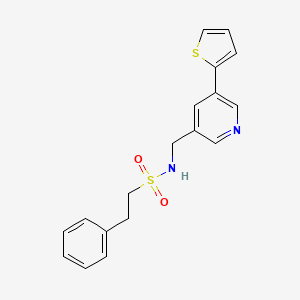

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide

Description

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide is a sulfonamide derivative characterized by a hybrid aromatic system comprising phenyl, pyridinyl, and thiophene substituents. The ethanesulfonamide moiety provides a polar, hydrogen-bonding functional group, which is often critical for biological activity, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

2-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c21-24(22,10-8-15-5-2-1-3-6-15)20-13-16-11-17(14-19-12-16)18-7-4-9-23-18/h1-7,9,11-12,14,20H,8,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPQBGNLTJYUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide is with a molecular weight of 358.47 g/mol. The compound features a phenyl group, a thiophene ring, and a pyridine ring, contributing to its diverse reactivity and biological interactions .

The biological activity of 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. This compound may act as an enzyme inhibitor or receptor modulator, leading to alterations in biochemical pathways. However, detailed studies are required to elucidate the exact mechanisms involved .

Antimicrobial Properties

Several studies have suggested that compounds similar to 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide exhibit antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have shown effectiveness against various bacterial strains .

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Study on Antiviral Activity

A related study explored compounds with similar structural motifs as potential inhibitors of dengue virus polymerase. The results showed that these compounds exhibited submicromolar activity against all four dengue virus serotypes, suggesting a promising avenue for antiviral drug development .

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, derivatives of the compound were tested in HT-22 (neuron-like) and BV-2 (microglial) cell lines. The findings revealed varying degrees of cytotoxic effects, with some compounds maintaining cell viability while exerting significant inhibitory effects on specific kinases .

Research Applications

The unique structure of 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide makes it a valuable candidate in several research fields:

- Medicinal Chemistry : Potential use in drug design due to its pharmacophore characteristics.

- Materials Science : Application in developing organic semiconductors and conductive polymers.

- Biological Studies : Investigated for antimicrobial and anticancer activities.

Data Table: Summary of Biological Activities

Scientific Research Applications

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide is a chemical compound with the molecular formula and a molecular weight of 358.47 g/mol. It features a phenyl group, a thiophene ring, and a pyridine ring in its structure. This compound is considered a useful research compound and is often synthesized with a purity of around 95%.

Research Applications

Due to its unique structure, 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide is investigated in several research fields:

- Medicinal Chemistry The compound can be potentially used in drug design because of its pharmacophore characteristics.

- Materials Science It sees application in the development of organic semiconductors and conductive polymers.

- Biological Studies It is also investigated for its antimicrobial and anticancer activities.

The biological activity of 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide is attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator, leading to alterations in biochemical pathways.

Antimicrobial Properties

Studies suggest that compounds with similar structures exhibit antimicrobial properties, with derivatives containing thiophene and pyridine rings showing effectiveness against various bacterial strains.

Anticancer Activity

Research indicates that this compound may have anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antiviral Activity

A study explored compounds with similar structural motifs as potential inhibitors of dengue virus polymerase, with results showing submicromolar activity against all four dengue virus serotypes, suggesting a promising avenue for antiviral drug development.

Cytotoxicity Evaluation

In a study focusing on cytotoxicity, derivatives of the compound were tested in neuron-like and microglial cell lines. The findings revealed varying degrees of cytotoxic effects, with some compounds maintaining cell viability while exerting significant inhibitory effects on specific kinases.

Comparison with Similar Compounds

Key Observations :

- Aromatic Systems : The target compound’s pyridine-thiophene system contrasts with the indole core in and the chloro-thiophene in . Pyridine-thiophene hybrids may enhance π-π stacking interactions in biological targets compared to bulkier indoles .

- Sulfonamide vs.

- Substituent Effects : The absence of electron-withdrawing groups (e.g., CF3 in or sulfone in ) in the target compound may reduce metabolic stability but improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.